Diethyl 2-(pyridin-3-yl)malonate
Description
Diethyl 2-(pyridin-3-yl)malonate (CAS: 14029-71-1) is a malonate ester featuring a pyridine ring at the 3-position. Its molecular formula is C₁₃H₁₆N₂O₄, with a molecular weight of 264.28 g/mol. This compound serves as a versatile intermediate in organic synthesis, particularly in the construction of heterocycles and pharmaceuticals. It is synthesized via nucleophilic substitution or coupling reactions, such as the reaction of 3-bromopyridine with diethyl ketomalonate in the presence of n-butyllithium .
Properties
Molecular Formula |
C12H15NO4 |
|---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
diethyl 2-pyridin-3-ylpropanedioate |
InChI |
InChI=1S/C12H15NO4/c1-3-16-11(14)10(12(15)17-4-2)9-6-5-7-13-8-9/h5-8,10H,3-4H2,1-2H3 |
InChI Key |
APNULZXQNQLNQO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CN=CC=C1)C(=O)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Pyridine Ring
Diethyl 2-((Pyridin-3-ylamino)methylene)malonate (CAS: 14029-71-1)
- Structure: Features an aminomethylene group bridging the malonate and pyridine.
- Properties : The presence of the imine group enhances its utility in Schiff base formation and condensation reactions.
- Applications : Used in synthesizing bioactive molecules due to its bifunctional reactivity .
Diethyl {[(6-Methylpyridin-2-yl)amino]methylene}malonate (CAS: 13250-95-8)
- Structure : Contains a 6-methylpyridine substituent.
Diethyl 2-{[(6-Methoxypyridin-3-yl)amino]methylene}malonate (CAS: 53241-90-0)
Functional Group Modifications on the Malonate Core
α-Hydroxy-α-(Pyridin-3-yl) Diethyl Malonate
- Structure : A hydroxyl group replaces one hydrogen on the central carbon.
- Synthesis : Prepared via enantioselective decarboxylative protonation, highlighting its role in asymmetric synthesis .
- Applications : Key precursor for chiral building blocks in medicinal chemistry.
Diethyl 2-(Imidazo[1,2-a]pyridin-3-yl)malonate
Complex Heterocyclic Derivatives
Dimethyl 2-(Chromeno[2,3-b]pyridin-5-yl)malonate
- Structure: Integrates a chromeno[2,3-b]pyridine fused ring system.
- Synthesis: Multicomponent reaction of salicylaldehyde, malononitrile dimer, and dimethyl malonate .
- Applications: Potential use in materials science due to extended conjugation .
Diethyl 2-((1H-Pyrrolo[2,3-b]pyridin-3-yl)methyl)malonate (CAS: 27663-73-6)
Reactivity Trends
Pharmaceutical Relevance
- Kinase Inhibitors: Pyridopyrimidinone derivatives synthesized from diethyl malonate show anti-cancer activity .
- Antimicrobial Agents: Chromeno[2,3-b]pyridine malonates exhibit antimicrobial properties .
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